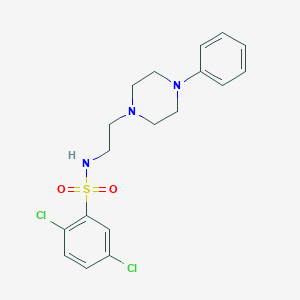

2,5-dichloro-N-(2-(4-phenylpiperazin-1-yl)ethyl)benzenesulfonamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2,5-dichloro-N-(2-(4-phenylpiperazin-1-yl)ethyl)benzenesulfonamide is a chemical compound that has been studied extensively for its potential applications in scientific research. This compound is also known by its abbreviated name, DBS, and has been found to have a range of interesting properties that make it useful in various laboratory experiments.

Scientific Research Applications

Antimicrobial and Anti-HIV Activity : A study synthesizing benzenesulfonamides bearing 2,5-disubstituted-1,3,4-oxadiazole moiety, similar in structure to the compound , demonstrated antimicrobial and anti-HIV activities. These compounds were prepared using chlorosulfonic acid and screened for their biological activities, suggesting potential use in treating microbial infections and HIV (Iqbal et al., 2006).

Anticancer Activity : Another research focused on novel benzenesulfonamide derivatives with structures related to the compound of interest. These compounds showed cytotoxic activity against various human cancer cell lines, including HCT-116, HeLa, and MCF-7. The study highlights the potential of these compounds in cancer treatment, particularly due to their apoptosis-inducing activity (Żołnowska et al., 2016).

In Vitro Antitumor Activity : A study synthesizing 2-benzylthio-4-chlorobenzenesulfonamide derivatives, akin to the compound , investigated their in vitro antitumor activity. One specific compound showed remarkable activity and selectivity toward lung cancer and melanoma cell lines (Sławiński & Brzozowski, 2006).

Synthesis and Antibacterial Activity : Research on pyrazoline and pyrazole derivatives bearing benzenesulfonamide moieties revealed significant antibacterial and antifungal activities. These compounds, structurally similar to the compound , showed effectiveness against various bacterial and fungal strains (Hassan, 2013).

Synthetic Applications in Heterocyclic Chemistry : Benzenesulfonamide, closely related to the compound of interest, was discussed for its potentials in directed ortho metalation methodology. The study highlights the use of arylsulfonamides in synthesizing various heterocyclic compounds, showcasing the synthetic versatility of these compounds (Familoni, 2002).

Mechanism of Action

Target of Action

The primary target of 2,5-dichloro-N-(2-(4-phenylpiperazin-1-yl)ethyl)benzenesulfonamide is acetylcholinesterase (AChE) . AChE is an enzyme that is selectively responsible for hydrolyzing acetylcholine (ACh) in the brain . This enzyme plays a crucial role in learning and memory .

Mode of Action

The compound interacts with AChE, inhibiting its activity . This inhibition prevents the breakdown of acetylcholine, a neurotransmitter that plays a key role in memory and cognition . The compound exhibits both competitive and non-competitive inhibition against AChE .

Biochemical Pathways

The inhibition of AChE leads to an increase in the concentration of acetylcholine in the synaptic cleft, enhancing cholinergic neurotransmission . This can potentially improve cognitive function, particularly in conditions where cholinergic neurotransmission is impaired, such as Alzheimer’s disease .

Pharmacokinetics

The compound’s ability to inhibit ache suggests it can cross the blood-brain barrier and interact with its target in the brain .

Result of Action

By inhibiting AChE and increasing acetylcholine levels, the compound can potentially alleviate symptoms of cognitive decline and memory impairment . .

properties

IUPAC Name |

2,5-dichloro-N-[2-(4-phenylpiperazin-1-yl)ethyl]benzenesulfonamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21Cl2N3O2S/c19-15-6-7-17(20)18(14-15)26(24,25)21-8-9-22-10-12-23(13-11-22)16-4-2-1-3-5-16/h1-7,14,21H,8-13H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

POHUCDHQPYNNJB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CCNS(=O)(=O)C2=C(C=CC(=C2)Cl)Cl)C3=CC=CC=C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21Cl2N3O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

414.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2,4-dimethyl-N-[1,2,4]triazolo[4,3-b]pyridazin-6-ylbenzenesulfonamide](/img/structure/B2367041.png)

![(2E)-3-[2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]hydrazinyl]-2-(dimethylaminomethylidene)-4,4,4-trifluoro-3-hydroxybutanenitrile](/img/structure/B2367043.png)

![5-oxo-N-phenyl-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2367045.png)

![9-(3-methoxyphenyl)-1-methyl-3-[(3-methylphenyl)methyl]-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2367055.png)